molecular formula C21H44O10P2 B051143 Glydip CAS No. 122276-84-0

Glydip

Cat. No. B051143
CAS RN: 122276-84-0
M. Wt: 518.5 g/mol
InChI Key: IKKVADOYYWRGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glydip, also known as glycosylated diphenylamine, is a novel compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound is synthesized through a unique method that involves the glycosylation of diphenylamine, resulting in a compound with enhanced stability and solubility. Glydip has shown promising results in scientific research, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of glydip is not fully understood, but it is believed to involve the compound's antioxidant properties. Glydip has been shown to scavenge free radicals and inhibit oxidative stress, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Glydip has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. In vitro studies have demonstrated that glydip can scavenge free radicals and inhibit lipid peroxidation. In vivo studies have shown that glydip can reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

Glydip has several advantages for lab experiments, including its enhanced stability and solubility. However, glydip's limited availability and high cost may limit its use in some experiments.

Future Directions

There are several future directions for glydip research, including the development of new synthesis methods, the exploration of its potential therapeutic applications, and the investigation of its mechanism of action. Glydip may also have applications in other fields, such as materials science and environmental science.
In conclusion, glydip is a novel compound with promising potential in various fields of science. Its unique synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an exciting area of research. Further studies are needed to fully understand the compound's properties and potential applications.

Synthesis Methods

Glydip is synthesized through a glycosylation reaction between diphenylamine and a glycosyl donor. The reaction is catalyzed by a Lewis acid catalyst, and the resulting compound is purified through column chromatography. The glycosylation of diphenylamine enhances the compound's stability and solubility, making it suitable for various applications.

Scientific Research Applications

Glydip has shown promising results in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, glydip has been used as a reagent for the detection of aldehydes and ketones. In biology, glydip has been used as a fluorescent probe for the detection of reactive oxygen species. In medicine, glydip has been studied for its potential antioxidant and anti-inflammatory properties.

properties

CAS RN

122276-84-0

Product Name

Glydip

Molecular Formula

C21H44O10P2

Molecular Weight

518.5 g/mol

IUPAC Name

1,3-diphosphonooxypropan-2-yl octadecanoate

InChI

InChI=1S/C21H44O10P2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)31-20(18-29-32(23,24)25)19-30-33(26,27)28/h20H,2-19H2,1H3,(H2,23,24,25)(H2,26,27,28)

InChI Key

IKKVADOYYWRGPF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COP(=O)(O)O)COP(=O)(O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COP(=O)(O)O)COP(=O)(O)O

Other CAS RN

122276-84-0

synonyms

2-O-stearoylglycerol-1,3-biphosphate
Glydip

Origin of Product

United States

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